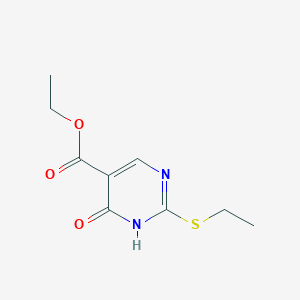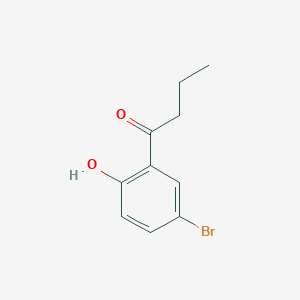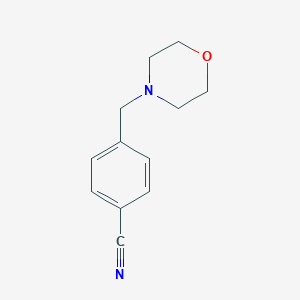
4-(Morpholinomethyl)benzonitrile
概述
描述
4-(Morpholinomethyl)benzonitrile is a chemical compound with the empirical formula C12H14N2O . It has a molecular weight of 202.25 .
Molecular Structure Analysis
The molecular structure of 4-(Morpholinomethyl)benzonitrile consists of a benzene ring attached to a nitrile group and a morpholine ring via a methylene bridge . The compound has been characterized by spectroscopic techniques, including FT-IR and C–C vibrations .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving 4-(Morpholinomethyl)benzonitrile .Physical And Chemical Properties Analysis
4-(Morpholinomethyl)benzonitrile is a solid compound . It has a molecular weight of 202.25 , and its density is 1.1±0.1 g/cm3 . The compound has a boiling point of 332.4±32.0 °C at 760 mmHg , and a melting point of 84ºC to 89ºC .科学研究应用
Topical Local Anaesthetic : 4-Phenoxymethyl-benzonitrile derivatives, like fomocaine, have been developed as potent topical local anaesthetics with low toxicity (Oelschläger, Iglesias-Meier, Götze, & Schatton, 1977).
Antitumor Activity : Certain derivatives, such as 4-(3-Amino-4-Morpholino-1H-Indazole-1-Carbonyl)Benzonitrile, demonstrate inhibition of cancer cell proliferation (Lu et al., 2018).
Histamine H3 Antagonists : 4-Phenoxypiperidines, including compounds with a 4-phenoxypiperidine core, have been identified as potent H3 receptor antagonists, which could have implications in treating neurological disorders (Dvorak et al., 2005).
Crystal Structure Studies : The crystal structure of 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile has been determined, providing insights into its molecular configuration (Fun et al., 2011).
High Voltage Lithium Ion Battery Additive : 4-(Trifluoromethyl)-benzonitrile derivatives have shown effectiveness as electrolyte additives in high voltage lithium ion batteries, enhancing cyclic stability (Huang et al., 2014).
MAO Inhibitor Antidepressant : Compounds such as 4-Chloro-N-(3-morpholinopropyl)benzamide have been used in the synthesis of antidepressants like befol, a type A reversible MAO inhibitor (Donskaya et al., 2004).
Ionic Liquids Synthesis : 4-Benzyl-4-methylmorpholinium salts, related to 4-(Morpholinomethyl)benzonitrile, have been synthesized, with studies focusing on their physicochemical properties, biodegradability, and toxicity (Pernak et al., 2011).
安全和危害
4-(Morpholinomethyl)benzonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .
属性
IUPAC Name |
4-(morpholin-4-ylmethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c13-9-11-1-3-12(4-2-11)10-14-5-7-15-8-6-14/h1-4H,5-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZLYNFDOJXWGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30191253 | |
| Record name | p-Tolunitrile, alpha-(4-morpholinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30191253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Morpholinomethyl)benzonitrile | |
CAS RN |
37812-51-4 | |
| Record name | 4-(Morpholinomethyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37812-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Tolunitrile, alpha-(4-morpholinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037812514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Tolunitrile, alpha-(4-morpholinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30191253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

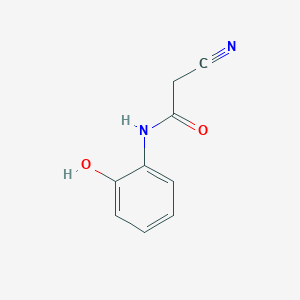
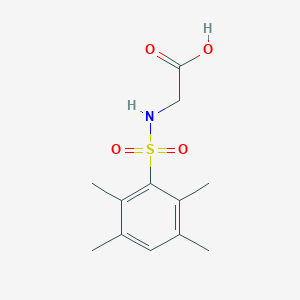
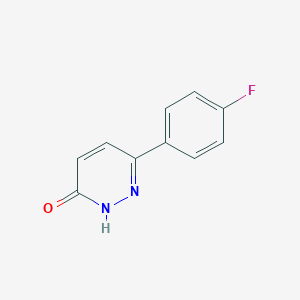
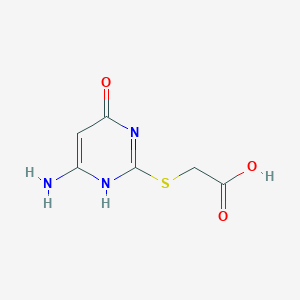
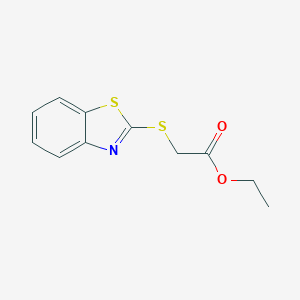
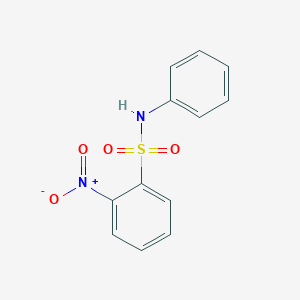
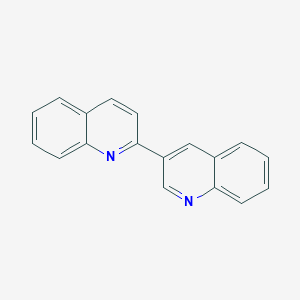
![Ethanol, 2,2'-[(3-nitrophenyl)imino]bis-](/img/structure/B181940.png)
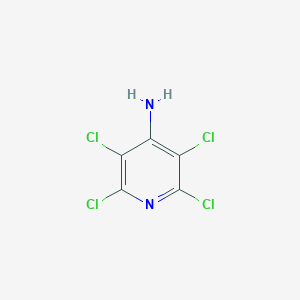
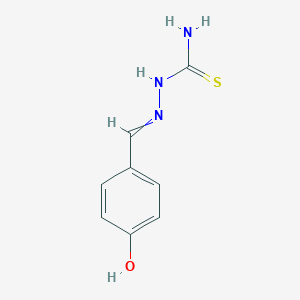

![3-Methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B181949.png)
